6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and yields highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium chloride, xantphos, cesium carbonate, and N-bromosuccinimide (NBS). The reactions are typically carried out in solvents such as toluene, 1,4-dioxane, and dimethylformamide (DMF) at elevated temperatures .
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the inhibition of histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, resulting in changes in gene expression. The compound also increases the levels of reactive oxygen species (ROS) in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a similar structure but with a methyl group instead of a phenyl group.
6-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a methoxyphenyl group instead of a phenyl group.
Uniqueness
6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific combination of a benzodioxole moiety with a triazole and thiadiazole ring system.
Properties
CAS No. |
842974-60-1 |
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Molecular Formula |
C17H12N4O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H12N4O2S/c1-2-4-11(5-3-1)16-18-19-17-21(16)20-13(9-24-17)12-6-7-14-15(8-12)23-10-22-14/h1-8H,9-10H2 |
InChI Key |
IFWVWPHFJLWGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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